シス-レスベラトロール 4'-O-グルクロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-Resveratrol 4'-O-glucuronide (cis-RSV-G) is a compound derived from the natural polyphenol, resveratrol, which is found in red wine, berries, and other plant sources. Cis-RSV-G has gained attention in recent years due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, it has been studied for its potential use in treating metabolic disorders, such as obesity and diabetes.

科学的研究の応用

代謝とバイオアベイラビリティ

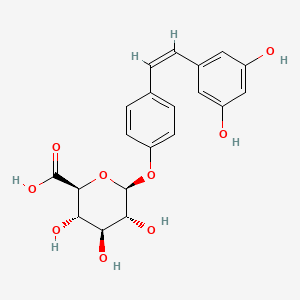

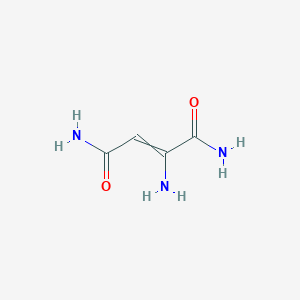

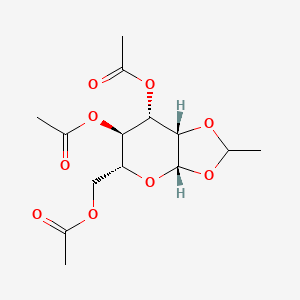

“シス-レスベラトロール 4'-O-グルクロン酸”は、シス-レスベラトロールとトランス-レスベラトロールの両方の代謝物です {svg_1}. それは腸と肝臓で生成され、その形成はレスベラトロールのバイオアベイラビリティにおいて重要な役割を果たします {svg_2}. シス-レスベラトロールのほとんどは代謝され、グルクロン酸抱合体が主要な代謝物です {svg_3}.

抗増殖特性

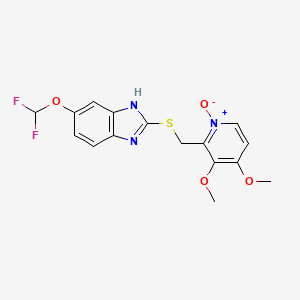

レスベラトロールのモノグルクロン酸塩は、“シス-レスベラトロール 4'-O-グルクロン酸”を含め、潜在的に貴重な生物学的活性、特に抗増殖特性を持つと考えられています {svg_4}. これは、それらが癌の予防と治療に役割を果たす可能性があることを示唆しています。

抗癌作用

レスベラトロールは、グルコースの取り込みと解糖を減少させ、細胞の増殖、浸潤、増殖を阻害することが示されています {svg_5}. レスベラトロールの代謝物として、“シス-レスベラトロール 4'-O-グルクロン酸”もこれらの抗癌作用に寄与する可能性があります。

将来の方向性

The metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an intestinal epithelial model using Caco-2 cell lines has been studied . The majority of trans-Resveratrol was transported unchanged through the Caco-2 cells, while cis-Resveratrol was mostly metabolized . Since metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value .

作用機序

Target of Action

The primary target of cis-Resveratrol 4’-O-glucuronide is the human tyrosyl-tRNA synthetase (TyrRS) and poly-ADP-ribose polymerase 1 (PARP1), which are major determinants of cellular NAD+ -dependent stress response .

Mode of Action

cis-Resveratrol 4’-O-glucuronide acts as a tyrosine antagonist and competes with it to bind to TyrRS . It evokes a unique structural change at the active site to promote its interaction with PARP1 . This interaction leads to the auto-poly-ADP-ribosylation of PARP1 .

Biochemical Pathways

The compound affects the TyrRS/PARP1 pathway . The cis-isomer of Resveratrol induces a unique conformation of TyrRS that promotes the auto-PARylation of PARP1 . This process contributes to the reported health benefits of Resveratrol through the induction of protective stress response .

Pharmacokinetics

It’s known that cis-resveratrol is glucuronidated faster than trans-resveratrol . This suggests that the bioavailability of cis-Resveratrol 4’-O-glucuronide may be influenced by the rate of glucuronidation .

Result of Action

The molecular and cellular effects of cis-Resveratrol 4’-O-glucuronide’s action include the induction of a protective stress response via the auto-PARylation of PARP1 . This could contribute to the reported health benefits of Resveratrol .

Action Environment

The action, efficacy, and stability of cis-Resveratrol 4’-O-glucuronide can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide .

生化学分析

Biochemical Properties

It is known that many glucuronides have biological activity . For instance, morphine-6-glucuronide has some advantages over morphine itself as an analgesic . Similarly, p-cresyl glucuronide, an end product of Tyr metabolism in the gut, is significantly less toxic in human kidney cells than the parent phenol and may indeed possess cytoprotective properties .

Cellular Effects

Given its structural similarity to resveratrol, it is plausible that it may exert similar effects on cells, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of cis-Resveratrol 4’-O-glucuronide in aqueous solution has been studied, and remarkable differences in their properties have been found, especially in the ready E/Z isomerisation of the 3-glucuronide .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-BMPGWQKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009346 |

Source

|

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387372-26-1 |

Source

|

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)